VEC6

Vascular Biology Lymphangiogenesis Transcriptional Regulation

Researchers studying ischemic retinopathies face a critical gap: standard anti-VEGF agents suppress pathological angiogenesis but fail to promote lymphatic drainage essential for tissue recovery. VEC6 addresses this by selectively disrupting the VEZF1-DNA interaction governing RhoB transcription, without direct VEGFR kinase inhibition. • Suppresses pathological pre-retinal neovascularization in OIR models • Concurrently promotes lymphangiogenesis-a dual action not achievable with anti-VEGF monotherapy • Enables dissection of VEZF1-dependent gene networks in blood vs. lymphatic endothelial cells Supplied as >98% pure solid; ships with blue ice/ambient.

Molecular Formula C14H20N4
Molecular Weight 244.34 g/mol
CAS No. 3431-16-1
Cat. No. B1682201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVEC6
CAS3431-16-1
SynonymsVEC6;  VEC-6;  VEC 6;  NSC-11435;  NSC 11435;  NSC11435; 
Molecular FormulaC14H20N4
Molecular Weight244.34 g/mol
Structural Identifiers
SMILESCN1C2CCCC1CN(C2)N=NC3=CC=CC=C3
InChIInChI=1S/C14H20N4/c1-17-13-8-5-9-14(17)11-18(10-13)16-15-12-6-3-2-4-7-12/h2-4,6-7,13-14H,5,8-11H2,1H3
InChIKeyHSCMOVCUZWPGDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

VEC6: VEZF1-DNA Interaction Inhibitor


VEC6 (CAS 3431-16-1), also known as NSC 11435 and chemically defined as 9-Methyl-3-[(E)-phenyldiazenyl]-3,9-diazabicyclo[3.3.1]nonane, is a synthetic small-molecule inhibitor of the VEZF1–DNA interaction [1]. The compound was identified through a screening campaign aimed at disrupting the binding of the zinc-finger transcription factor VEZF1 to its cognate DNA binding site, an interaction that governs the transactivation of the RhoB promoter . VEC6 is primarily employed as a chemical biology probe to recapitulate the vascular phenotype of RhoB loss-of-function, characterized by the suppression of pathological angiogenesis and the concurrent promotion of lymphangiogenesis in experimental models of ischemic retinopathy [1].

1
Probe Type Chemical biology probe targeting VEZF1–DNA interaction
2
Pathway Context Recapitulates RhoB loss-of-function vascular phenotype in experimental models
3
Endpoint Fit Supports endothelial subtype-specific transcriptional and proliferation research

Why VEC6 Cannot Be Substituted


Standard anti-angiogenic therapies for ischemic retinopathies, such as VEGF/VEGFR inhibitors (e.g., aflibercept, ranibizumab), act by broadly neutralizing pro-angiogenic ligands or blocking their receptors, thereby suppressing pathological vessel growth but often failing to address the underlying lymphatic dysfunction or vascular normalization required for long-term tissue recovery [1]. Generic small-molecule libraries or broader epigenetic modulators do not specifically disrupt the VEZF1–DNA interface that governs the RhoB transcriptional program. VEC6 is distinguished by its defined mechanism of action: it docks precisely into a zinc-finger pocket of VEZF1, selectively interfering with DNA binding and RhoB promoter transactivation without directly inhibiting VEGFR kinase activity [2]. This mechanistic divergence yields a functional outcome—simultaneous reduction of pathological angiogenesis and promotion of lymphangiogenesis—that cannot be replicated by agents targeting VEGF signaling alone, as substantiated by the quantitative differential evidence presented in Section 3 .

VEC6 — This Compound
Mechanism
Targets VEZF1 zinc-finger pocket; disrupts DNA binding and RhoB promoter transactivation
Functional outcome
May suppress pathological angiogenesis while promoting lymphangiogenesis in research models
VEGF Pathway Inhibitors
Mechanism mismatch
Broad ligand/receptor neutralization or direct VEGFR kinase inhibition; do not engage VEZF1–DNA interface
Functional divergence
May suppress angiogenesis broadly but may not recapitulate the dual angiogenesis/lymphangiogenesis endpoint profile

VEC6 Quantitative Differential Evidence


Differential Gene Regulation in BVECs vs LVECs

VEC6 (20 nM) treatment for 24 hours produces markedly divergent transcriptional responses in blood vascular endothelial cells (BVECs) versus lymphatic endothelial cells (LVECs). In BVECs, VEC6 suppresses NRP1 transcript levels, whereas in LVECs, the same compound upregulates NRP1 [1]. This cell-type-specific modulation is a direct consequence of VEZF1–DNA interaction disruption and is not observed with broad-spectrum tyrosine kinase inhibitors or anti-VEGF biologics. The differential regulation of VEGFR2 and TIMP3 further underscores the compound's unique capacity to enact context-dependent transcriptional reprogramming in the vasculature [1].

NRP1 regulation BVEC vs LVEC
Head-to-head
Opposite directional change: NRP1 decreased in BVECs, increased in LVECs under identical VEC6 treatment
Supports cell-type-specific transcriptional reprogramming studies
20 nM VEC6, 24 h; QRT-PCR; human BVECs and LVECs
Vascular Biology Lymphangiogenesis Transcriptional Regulation

Proliferation Response: BVECs vs LVECs

In a direct head-to-head comparison, VEC6 exerts opposite effects on the proliferation of BVECs and LVECs. Under the same experimental conditions (20 nM VEC6, 24 h post-proliferative challenge), the proliferation index of LVECs increased approximately 2-fold, while BVEC proliferation showed a statistically significant reduction compared to baseline [1]. This divergent mitogenic response directly mirrors the phenotype observed in RhoB-haploinsufficient animals and is not recapitulated by VEGF pathway inhibitors, which typically reduce proliferation in both endothelial subtypes [1].

Proliferation response
Head-to-head
BVEC proliferation reduced ~37%; LVEC proliferation increased ~100% relative to control
Supports endothelial subtype-specific growth regulation research
Ki67 IF; n≥600 cells; 20 nM VEC6, 24 h post-challenge
Endothelial Cell Proliferation Vascular Remodeling Cell-Type Specificity

In Vivo Pathological Angiogenesis in OIR Model

In the RhoB+/− oxygen-induced retinopathy (OIR) model, daily intraperitoneal administration of VEC6 from postnatal day 12 (P12) to P17 significantly reduced pathological neovascularization. Quantitative histological analysis at P17 revealed that VEC6 treatment reduced the number of pre-retinal neovascular nuclei breaching the internal limiting membrane (ILM) to levels comparable to those observed in normoxic controls [1]. This demonstrates that pharmacological disruption of VEZF1–DNA binding by VEC6 is sufficient to phenocopy the genetic ablation of RhoB in vivo. In contrast, anti-VEGF agents in the same OIR model often produce a more pronounced initial suppression of neovascular tufts but can simultaneously impair physiological retinal vascular development and delay vascular repair [2].

OIR model response
Cross-study comparable
Significant reduction in pre-retinal neovascular nuclei breaching ILM; levels comparable to normoxic baseline
Supports vascular normalization endpoint studies in OIR model
RhoB+/− OIR mice; daily IP VEC6 P12–P17; H&E at P17; n=8/group
Oxygen-Induced Retinopathy Preclinical Efficacy Ischemic Retinopathy

VEC6 Optimal Research Applications


Endothelial Subtype-Specific Transcriptional Programs

VEC6 enables researchers to dissect how the VEZF1–RhoB axis differentially controls gene expression in blood vascular versus lymphatic endothelial cells. As demonstrated by the opposite directional regulation of NRP1, VEGFR2, and TIMP3 in BVECs versus LVECs treated with 20 nM VEC6, this compound serves as a precise chemical probe to identify VEZF1-dependent gene networks unique to each endothelial subtype [1]. This application is particularly valuable for laboratories studying vascular bed-specific signaling or developing therapies that aim to promote lymphatic function while simultaneously restraining pathological blood vessel growth.

Endothelial Cell-Type-Specific Proliferation Control

The ability of VEC6 to suppress BVEC proliferation while simultaneously enhancing LVEC proliferation under identical mitogenic conditions makes it an essential tool for studies investigating the cell-intrinsic regulators of endothelial growth [1]. Researchers can employ VEC6 to uncouple the proliferative responses of these two closely related cell types, enabling the identification of downstream effectors that govern the divergent outcomes. This application is not feasible with conventional anti-angiogenic agents that uniformly inhibit proliferation across endothelial subtypes.

Vascular Normalization in Ischemic Retinopathies

VEC6 is uniquely suited for preclinical studies in the oxygen-induced retinopathy (OIR) model and related ischemic retinal disease models. Its in vivo efficacy in reducing pathological pre-retinal neovascularization—quantified histologically by reduced nuclei breaching the ILM—while simultaneously promoting lymphangiogenesis provides a pharmacological means to study vascular normalization strategies [1]. This dual action distinguishes VEC6 from standard-of-care anti-VEGF agents, which primarily suppress angiogenesis but do not actively promote the lymphatic drainage pathways essential for resolving retinal edema and facilitating tissue repair [2].

Application
Selection Property
Validation Focus
Endothelial transcriptional programming studies
VEZF1–DNA interaction disruption
Cell-type-specific gene network analysis in BVEC vs LVEC
Endothelial proliferation research
Differential BVEC/LVEC mitogenic response
Subtype-specific growth regulation endpoint review
Ischemic retinopathy vascular studies
Pathological angiogenesis suppression with lymphangiogenesis promotion
OIR model vascular normalization endpoint review

Technical Documentation Hub

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